
3-Iodo-4-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-4-(trifluoromethoxy)aniline is a chemical compound with the CAS Number: 1365969-58-9 . It has a molecular weight of 303.02 and its IUPAC name is 3-iodo-4-(trifluoromethoxy)aniline . It is a solid substance stored at 4°C, protected from light .
Molecular Structure Analysis
The InChI code for 3-Iodo-4-(trifluoromethoxy)aniline is1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Iodo-4-(trifluoromethoxy)aniline is a solid substance . It is stored at 4°C, protected from light .Applications De Recherche Scientifique
Conformational Studies
A study focused on the conformation of η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium, revealing that in the solid state, the trifluoromethoxy group is nearly perpendicular to the arene ring and the amino group is eclipsed by a chromium carbonyl bond. This conformation is also found in solution, indicating structural stability (Rose-munch et al., 1994).
Functionalization and Synthesis
Research on trifluoromethoxy-substituted anilines, including 3-Iodo-4-(trifluoromethoxy)aniline, demonstrates their ability to undergo hydrogen/lithium permutation ("metalation") with optional site selectivity. This is key for the structural elaboration of such compounds (Leroux, Castagnetti, & Schlosser, 2003).
Synthesis Protocols
A protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives, including 3-Iodo-4-(trifluoromethoxy)aniline, has been reported. This protocol is significant for the facile synthesis of compounds with desired pharmacological and biological properties (Feng & Ngai, 2016).
Liquid Crystals and Materials Science
Studies have synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including trifluoromethoxy derivatives. These exhibit stable smectic B and A phases, contributing to the field of liquid crystals and materials science (Miyajima et al., 1995).
Crystal Structure Analysis
A comparative study of the crystal structures of various 4-substituted anilines, including iodo derivatives, was conducted. This study sheds light on the role of different substituents in crystal structures, contributing to our understanding of molecular interactions (Dey et al., 2003).
Synthesis of Agrochemical Intermediates
An improved synthesis process of 2,6-dibromo-4-trifluoromethoxy aniline, a significant agrochemical intermediate derived from 4-trifluoromethoxy aniline, was described. This highlights its industrial relevance (Zhi-yuan, 2011).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Orientations Futures
While specific future directions for 3-Iodo-4-(trifluoromethoxy)aniline are not mentioned in the search results, it’s worth noting that there has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . This suggests potential future research and development in this area.
Propriétés
IUPAC Name |
3-iodo-4-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c8-7(9,10)13-6-2-1-4(12)3-5(6)11/h1-3H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKATTYNFWRWDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)I)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-(trifluoromethoxy)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

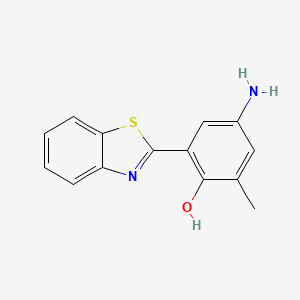
![Acetamide, N-[4-[[[4-(aminosulfonyl)phenyl]amino]sulfonyl]phenyl]-](/img/no-structure.png)


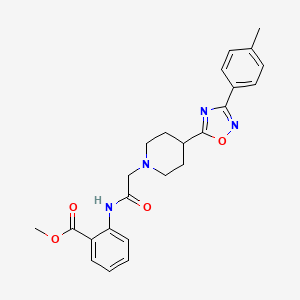
![1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2445181.png)

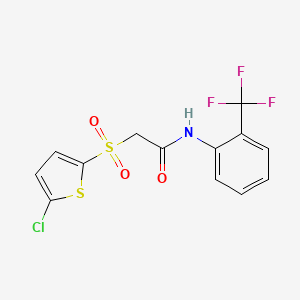
![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2445188.png)
![2-(3-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2445190.png)
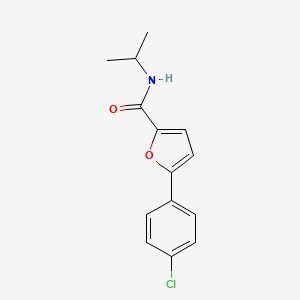
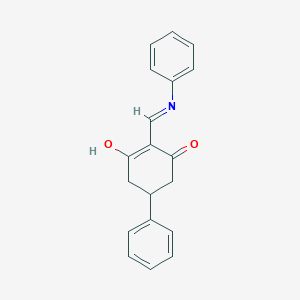
![3-(4-Fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2445194.png)
![N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2445195.png)